2-(4-phenylphenoxy)acetamide
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Overview
Description
2-(4-phenylphenoxy)acetamide is an organic compound that belongs to the class of phenoxyacetamides. This compound is characterized by the presence of a phenyl group attached to a phenoxy group, which is further connected to an acetamide moiety. It has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-phenylphenoxy)acetamide typically involves the reaction of 4-phenylphenol with chloroacetyl chloride to form 2-(4-phenylphenoxy)acetyl chloride. This intermediate is then reacted with ammonia or an amine to yield this compound. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(4-phenylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenoxyacetic acid derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine group.
Substitution: The phenyl and phenoxy groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Phenoxyacetic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: Research has explored its potential therapeutic applications, including its role in modulating the endocannabinoid system.
Mechanism of Action
The mechanism of action of 2-(4-phenylphenoxy)acetamide involves its interaction with specific molecular targets. For instance, as a potential FAAH inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of fatty acid amides. This leads to elevated levels of endocannabinoids, which can have various physiological effects, including pain relief and anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenoxy)acetamide
- 2-(4-chlorophenoxy)acetamide
- 2-(4-bromophenoxy)acetamide
Comparison
Compared to its analogs, 2-(4-phenylphenoxy)acetamide is unique due to the presence of the phenyl group, which can influence its biological activity and chemical reactivity. The phenyl group can enhance the compound’s ability to interact with specific enzymes or receptors, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C14H13NO2 |
---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
2-(4-phenylphenoxy)acetamide |
InChI |
InChI=1S/C14H13NO2/c15-14(16)10-17-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2,(H2,15,16) |
InChI Key |
OIBNSGQTOOKKQG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)N |
Origin of Product |
United States |
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